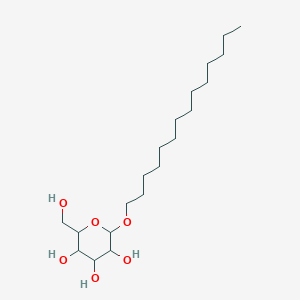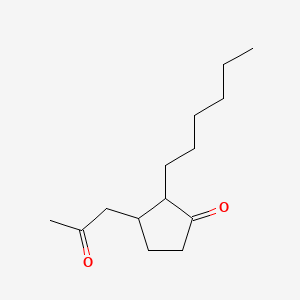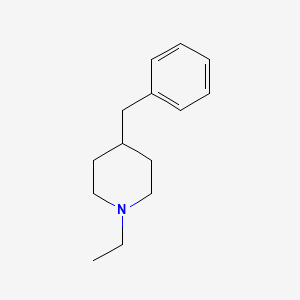
2,3',4,5'-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,3’,4,5’-tétrachlorodiphényléther est un composé chimique de formule moléculaire C12H6Cl4O et d'une masse molaire de 307,99 g/mol . Il appartient à la classe des éthers diphényliques polychlorés, qui sont structurellement similaires aux biphényles polychlorés. Ces composés sont connus pour leurs effets toxiques potentiels et leur persistance dans l'environnement .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La méthode la plus courante pour la synthèse des éthers, y compris le 2,3’,4,5’-tétrachlorodiphényléther, est la synthèse d'éther de Williamson. Elle implique la réaction d'un ion alcoolate avec un halogénure d'alkyle primaire ou un tosylate dans une réaction S_N2 . L'ion alcoolate est généralement préparé en faisant réagir un alcool avec une base forte comme l'hydrure de sodium (NaH) .
Méthodes de Production Industrielle : La production industrielle des éthers implique souvent la déshydratation acidocatalysée des alcools. cette méthode est limitée aux alcools primaires en raison de la tendance des alcools secondaires et tertiaires à se déshydrater en alcènes . Une autre méthode industrielle est l'alcoxymercuration-démercuration des alcènes, qui implique la réaction d'un alcène avec un alcool en présence d'acétate mercurique suivie d'un traitement avec du borohydrure de sodium (NaBH4) .
Analyse Des Réactions Chimiques
Types de Réactions : Le 2,3’,4,5’-tétrachlorodiphényléther peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cela implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore (Cl2) ou le brome (Br2).
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des phénols chlorés, tandis que la réduction peut produire des éthers diphényliques moins chlorés .
4. Applications de la Recherche Scientifique
Le 2,3’,4,5’-tétrachlorodiphényléther a diverses applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des éthers diphényliques polychlorés dans différentes réactions chimiques.
Biologie : La recherche s'est concentrée sur ses effets toxiques potentiels et son interaction avec les systèmes biologiques.
Médecine : Des études ont étudié son potentiel en tant que biomarqueur de l'exposition aux composés polychlorés.
Industrie : Il est utilisé dans la production d'ignifugeants et d'autres produits chimiques industriels.
5. Mécanisme d'Action
Le mécanisme d'action du 2,3’,4,5’-tétrachlorodiphényléther implique son interaction avec des cibles moléculaires telles que le récepteur des hydrocarbures aromatiques (AhR). Cette interaction peut entraîner divers effets biologiques, notamment des modifications de l'expression génique et une perturbation des processus cellulaires . Les effets du composé sont médiés par des voies impliquant le stress oxydatif et l'inflammation .
Composés Similaires :
- 2,4,4’,5-Tétrachlorodiphényléther
- 2,3,7,8-Tétrachlorodibenzofurane
- 2,4,4’,6-Tétrachlorodiphényléther
Comparaison : Le 2,3’,4,5’-tétrachlorodiphényléther est unique en raison de son motif de chloration spécifique, qui affecte sa réactivité chimique et son activité biologique. Comparé à d'autres composés similaires, il peut présenter des profils toxicologiques et des comportements environnementaux différents .
Applications De Recherche Scientifique
2,3’,4,5’-Tetrachlorodiphenyl ether has various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in different chemical reactions.
Biology: Research has focused on its potential toxic effects and its interaction with biological systems.
Medicine: Studies have investigated its potential as a biomarker for exposure to polychlorinated compounds.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3’,4,5’-Tetrachlorodiphenyl ether involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to various biological effects, including changes in gene expression and disruption of cellular processes . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,4’,6-Tetrachlorodiphenyl ether
Comparison: 2,3’,4,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental behaviors .
Propriétés
Numéro CAS |
147102-64-5 |
|---|---|
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
1,3-dichloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H |
Clé InChI |
XORVNHCKWFPDLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



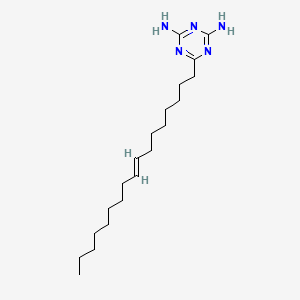

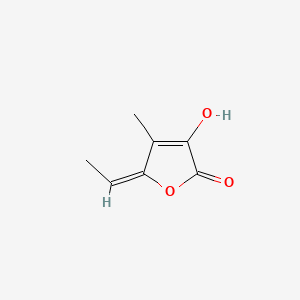


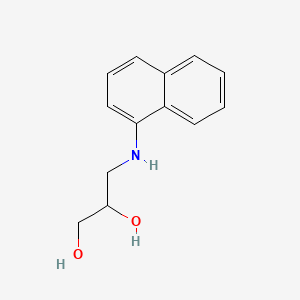
![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)

